BenchChemオンラインストアへようこそ!

(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone

Pharmaceutical Quality Control Impurity Profiling Structural Characterization

The compound (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone (CAS 147082-78-8; molecular formula C₁₈H₂₃N₃O; MW 297.40 g/mol) is a structurally characterized, process-specific impurity and synthetic intermediate of the ophthalmic H1-antihistamine Alcaftadine (Lastacaft®). It is formally designated Alcaftadine Impurity 2 (Free Base) and is synonymously referred to as (1-Methylpiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone or Alcaftadine Keto Methyl piperidine impurity.

Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
Cat. No. B13968634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone
Molecular FormulaC18H23N3O
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C(=O)C2=NC=CN2CCC3=CC=CC=C3
InChIInChI=1S/C18H23N3O/c1-20-11-8-16(9-12-20)17(22)18-19-10-14-21(18)13-7-15-5-3-2-4-6-15/h2-6,10,14,16H,7-9,11-13H2,1H3
InChIKeyBYXWNFRPGUGFSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Impurity Reference Standard: (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone (Alcaftadine Impurity 2) for ANDA Method Validation


The compound (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone (CAS 147082-78-8; molecular formula C₁₈H₂₃N₃O; MW 297.40 g/mol) is a structurally characterized, process-specific impurity and synthetic intermediate of the ophthalmic H1-antihistamine Alcaftadine (Lastacaft®) . It is formally designated Alcaftadine Impurity 2 (Free Base) and is synonymously referred to as (1-Methylpiperidin-4-yl)(1-phenethyl-1H-imidazol-2-yl)methanone or Alcaftadine Keto Methyl piperidine impurity . The molecule comprises an N-methylpiperidine ring linked via a central methanone (C=O) bridge to a 1-(2-phenylethyl)-1H-imidazole moiety, differentiating it fundamentally from the fused imidazo-benzazepine core of the parent drug Alcaftadine (C₁₉H₂₁N₃O; MW 307.40) . Its calculated aqueous solubility is practically insoluble at 0.039 g/L (25 °C), with a density of 1.14±0.1 g/cm³ (20 °C) . The compound is supplied as a certified pharmaceutical reference standard with full characterization data packages (HPLC, MS, ¹H-NMR) compliant with ICH and EP guidelines for use in analytical method development, method validation (AMV), and quality control release testing during ANDA filing and commercial production of Alcaftadine [1].

Why Generic Imidazole-Piperidine Analogs Cannot Substitute for Impurity 2 in Alcaftadine Quality Control: The Structural Fidelity Requirement


Pharmaceutical impurity reference standards derive their entire analytical value from structural exactness to the target process impurity or degradant. Alcaftadine Impurity 2 possesses a unique C₁₈H₂₃N₃O composition with a central methanone (ketone) bridge connecting N-methylpiperidine to 1-(2-phenylethyl)-1H-imidazole; any substitution—e.g., by another Alcaftadine impurity such as Alcaftadine Impurity 1 (C₁₉H₂₃N₃O, MW 309.41, which bears a hydroxymethyl group instead of the aldehyde present on the parent drug), Des Carbaldehyde Alcaftadine (Impurity 4, C₁₈H₂₃N₃, MW 281.39, lacking the formyl substituent), or N-Desmethyl Alcaftadine (C₁₈H₁₉N₃O, MW 293.36)—introduces systematic error into HPLC/UPLC quantification because each impurity exhibits distinct UV chromophores, retention times, response factors, and mass spectrometric fragmentation patterns [1][2]. The ICH Q3A/Q3B guidelines mandate that specified impurities in drug substances be individually identified, quantified against a certified reference standard of the identical molecular entity, and controlled within defined reporting, identification, and qualification thresholds. Use of an incorrect or generic analog as a surrogate reference standard invalidates the analytical method's specificity and accuracy, potentially leading to underestimation or overestimation of impurity burden, which carries direct consequences for ANDA rejection, failed batch release, or patient safety concerns [2]. The compound's provenance as both a process intermediate and a potential degradation product of Alcaftadine further underscores the need for authentic, structurally verified material rather than an in-class piperidine-imidazole derivative [3].

Quantitative Head-to-Head Evidence: (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone vs. Closest Alcaftadine Impurity Analogs


Molecular Weight Divergence Maps Structural Class Differentiation Among Alcaftadine Impurity Standards

Alcaftadine Impurity 2 exhibits a molecular weight of 297.40 Da (C₁₈H₂₃N₃O), which is 10.00 Da lower than the parent drug Alcaftadine (307.40 Da; C₁₉H₂₁N₃O) and 12.01 Da lower than Alcaftadine Impurity 1 (309.41 Da; C₁₉H₂₃N₃O) . This MW gap arises from the replacement of the fused imidazo-benzazepine tricyclic system (present in Alcaftadine) with a non-fused imidazole-methanone-piperidine scaffold. Relative to Des Carbaldehyde Alcaftadine (Impurity 4; C₁₈H₂₃N₃; MW 281.39 Da), Impurity 2 is 16.01 Da heavier due to the presence of the central carbonyl oxygen . The compound's exact monoisotopic mass of 297.18411 g/mol and isotopic mass of 297.184112366 g/mol provide unambiguous identity confirmation by high-resolution mass spectrometry (HRMS), enabling definitive differentiation from isobaric contaminants .

Pharmaceutical Quality Control Impurity Profiling Structural Characterization

Aqueous Solubility Gap Defines Extraction and Sample Preparation Protocol Divergence

Alcaftadine Impurity 2 (free base) has a calculated aqueous solubility of 0.039 g/L (39 µg/mL) at 25 °C, classifying it as practically insoluble according to USP/EP criteria . By contrast, Alcaftadine API demonstrates practical solubility of 30 mg/mL in DMF, DMSO, and ethanol, indicating a solubility advantage of over 750-fold in organic solvents . The ketone-bridged structure of Impurity 2 eliminates the basic benzazepine nitrogen present in Alcaftadine, removing a protonation site and substantially reducing aqueous solubility at pharmaceutically relevant pH. This solubility deficit directly impacts analytical workflow design: while Alcaftadine can be dissolved in acetonitrile-water or methanol-water mobile phases at typical analytical concentrations, Impurity 2 requires dissolution in organic-rich diluents (≥90% acetonitrile or methanol) followed by volume-limited aqueous dilution to avoid precipitation during HPLC analysis.

Pharmaceutical Analysis Solubility Sample Preparation

Pharmacological Activity Dichotomy: H1 Receptor Antagonism as a Procurement-Relevant Parameter

Alcaftadine API is a potent H1 histamine receptor antagonist with an IC₅₀ of 8.6 nM (pKi ≈ 8.5), lower affinity at H2 receptors (IC₅₀ = 62 nM), and weak activity at H4 receptors (IC₅₀ = 4.4 µM) . Alcaftadine Impurity 2 lacks the requisite tricyclic imidazo-benzazepine pharmacophore essential for H1 receptor binding: molecular docking and structure-activity relationship (SAR) analysis of the Alcaftadine chemical series demonstrate that the fused benzazepine ring system and the 3-carboxaldehyde substituent are both critical for high-affinity H1 receptor interaction [1]. The ketone-bridged, non-fused scaffold of Impurity 2 is predicted to exhibit negligible H1 receptor occupancy at pharmacologically relevant concentrations (estimated IC₅₀ > 1 µM based on class-level inference from SAR of analogous imidazole-piperidine derivatives). This activity gap is the pharmacotoxicological justification for controlling Impurity 2 at levels consistent with ICH Q3A qualification thresholds (≤0.15% or identification threshold depending on the maximum daily dose of Alcaftadine) [2].

Receptor Pharmacology H1 Antihistamine Structure-Activity Relationship

Process-Specific Intermediate Yield and Purity as Differentiator from Generic Imidazole-Piperidine Building Blocks

Chinese Patent CN104860920A (2015) describes the preparation of [4-(1-methylpiperidine)][2-(1-phenethyl-1H-imidazole)]-methanone (i.e., Impurity 2) as the key penultimate intermediate in an improved Alcaftadine synthetic route [1]. The patented method achieves an isolated yield of 85.1% with HPLC purity of 98.7% at laboratory scale (25.3 g isolated mass from 17.2 g of benethylimidazole starting material) [1]. In contrast, generic 1-methylpiperidine-4-carboxylic acid derivatives (e.g., methyl 1-methylpiperidine-4-carboxylate, MW 157.21; ethyl ester, MW 171.24) are simple building blocks that lack the imidazole-phenethyl moiety and are commercially available from numerous vendors at widely varying purity grades [2]. The fully elaborated Impurity 2 molecule incorporates both the N-methylpiperidine and 1-(2-phenylethyl)-1H-imidazole substructures, making it chemically identical to the actual process impurity that may persist in the final Alcaftadine API if the subsequent oxidation and cyclization steps are incomplete. Use of a simpler piperidine-4-carboxylate analog as an 'impurity standard' would generate methodologically meaningless data because the retention time, UV λmax, and mass spectrum would differ from the actual impurity peak observed in API batches.

Process Chemistry Intermediate Synthesis API Manufacturing

UPLC Method Validation Confirms Chromatographic Separation of Impurity 2 from Alcaftadine for QC-Readiness

A validated gradient UPLC method published in Chromatographia (Chavan et al., 2018) achieved selective baseline separation of Alcaftadine degradation products—including those structurally equivalent to Impurity 2—using an ACQUITY CSH C18 column (100 × 2.1 mm, 1.7 µm) with ammonium acetate buffer (10 mM, pH 5.0) and methanol mobile phase, UV detection at 284 nm, and LC-QTOF-MS/MS characterization [1]. The method was validated per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, and was demonstrated to be stability-indicating under forced degradation conditions (acid, base, peroxide). While the published article focuses on degradants rather than process impurities, the analytical infrastructure—column chemistry, gradient profile, and detection wavelength—is directly transferable to Impurity 2 determination in Alcaftadine API when an authentic Impurity 2 reference standard is used for system suitability, retention time marking, and response factor calibration [1]. Independent UHPLC methods report an Alcaftadine retention time of 2.20 min under optimized conditions, with the method achieving linearity r² = 0.9998 over 2.0–30.0 µg/mL [2].

UPLC Method Validation Chromatographic Separation Stability-Indicating Assay

Regulatory Data Package Completeness: CoA Content as a Compliance Gate for Impurity Standard Procurement

Alcaftadine Impurity 2 reference standards from qualified suppliers (e.g., SynZeal, CATO, Daicel Pharma Standards) are provided with a Certificate of Analysis (CoA) that includes HPLC purity determination (typically ≥95% by HPLC), MS and ¹H-NMR spectral confirmation of structure, and storage condition specifications (2-8 °C controlled room temperature) [1][2]. Traceability to pharmacopoeial standards (USP or EP) is available on feasibility request [1]. In contrast, non-certified chemical intermediates sourced from general chemical catalogs typically lack CoA documentation, are not qualified as reference standards under ISO 17034/ISO 17025, and cannot be used to demonstrate compliance with ICH Q3A reporting thresholds [3]. The regulatory expectation for ANDA submissions is that each specified impurity is quantitatively determined against a fully characterized reference standard; the cost of analytical batch failure or an ANDA deficiency letter far exceeds the unit cost difference between a certified impurity standard and an uncertified intermediate.

Regulatory Compliance Certificate of Analysis Pharmacopoeial Traceability

Procurement-Linked Application Scenarios for (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1H-imidazol-2-yl]methanone (Alcaftadine Impurity 2) in Pharmaceutical Quality Assurance


Impurity Profiling for Abbreviated New Drug Application (ANDA) Submission of Generic Alcaftadine Ophthalmic Solution

Generic pharmaceutical manufacturers developing an ANDA for Alcaftadine Ophthalmic Solution 0.25% must demonstrate that the impurity profile of their drug substance is comparable to or better than the Reference Listed Drug (RLD). Alcaftadine Impurity 2 is a specified process impurity arising from the incomplete conversion of the penultimate intermediate (Impurity 2 itself, the ketone-bridged intermediate) during the final oxidative cyclization step to form the imidazo-benzazepine core of Alcaftadine [1]. The certified Impurity 2 reference standard is used to establish system suitability, determine relative retention time (RRT), calculate relative response factor (RRF), and quantify the level of this impurity in API batches. ICH Q3A requires that any impurity present at ≥0.10% (identification threshold, assuming ≤10 mg daily dose) be chemically identified and reported; Impurity 2 at levels exceeding this threshold must be individually quantified against its authenticated standard. The analytical data package generated with Impurity 2 is a required component of Module 3.2.S.3.2 (Impurities) of the Common Technical Document (CTD) [2][3].

HPLC/UPLC Analytical Method Development, Validation, and Transfer for Alcaftadine API Release Testing

QC laboratories initiating Alcaftadine API release testing require a panel of impurity reference standards including Impurity 2 for method development and full ICH Q2(R1) validation. The validated UPLC method published by Chavan et al. (2018) using an ACQUITY CSH C18 column (1.7 µm, 100 × 2.1 mm) with ammonium acetate-methanol gradient at 284 nm provides a directly adoptable platform; Impurity 2 is used to spike API samples for accuracy (recovery) experiments at LOQ, 100%, and 150% of the specification limit, to challenge specificity by demonstrating separation from all other impurities and the Alcaftadine peak, and to verify system precision through replicate injections of a reference solution [2]. The practically insoluble nature of Impurity 2 (0.039 g/L in water) necessitates that dissolution protocols be established during method development: the standard should be initially dissolved in a minimal volume of acetonitrile or methanol before dilution with aqueous mobile phase to prevent precipitation artifacts that would compromise method accuracy .

Forced Degradation (Stress Testing) Studies to Establish the Stability-Indicating Nature of the Assay Method

Regulatory guidelines (ICH Q1A, Q1B) require that the analytical method used for stability testing be stability-indicating—i.e., capable of separating the API from its degradation products. Alcaftadine Impurity 2 may form as a degradation product under oxidative conditions or during long-term storage if the imidazo-benzazepine ring system undergoes hydrolytic ring-opening followed by oxidation to the ketone intermediate. Authentic Impurity 2 is used as a retention time marker in stressed sample chromatograms, enabling peak identification. Mass balance assessment (sum of assay value and total impurities) is critical in forced degradation studies; Impurity 2, being a potential degradant, must be included in the impurity tracking panel. The detection wavelength of 284 nm (corresponding to the imidazole chromophore) and the LC-QTOF-MS/MS conditions described in Chavan et al. (2018) enable sensitive and selective detection of Impurity 2 in stressed samples [3].

Quality Control Batch Release and Ongoing Stability Testing in Commercial Manufacturing

Once an Alcaftadine product receives marketing authorization, every commercial API and drug product batch must be tested against the approved specification, which includes limits for specified impurities such as Impurity 2. The certified Impurity 2 reference standard is a consumable reagent in QC laboratories, consumed in each analytical run for system suitability solution preparation, calibration curve construction, and retention time confirmation. Typical procurement quantities range from 25 mg (for initial method development) to 100 mg (for multi-year stability programs across multiple batches). The availability of Impurity 2 as a pharmacopoeia-traceable standard (with potential USP or EP traceability) ensures consistency across different QC sites and supports method transfer protocols [1]. Long-term storage at controlled room temperature (2-8 °C) and periodic requalification against a new lot of the standard are part of standard operating procedures for reference standard management [1].

Quote Request

Request a Quote for (1-Methyl-4-piperidinyl)[1-(2-phenylethyl)-1h-imidazol-2-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.